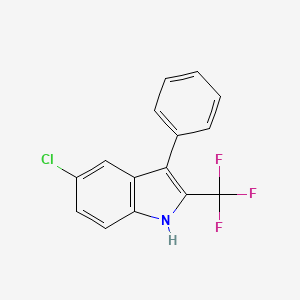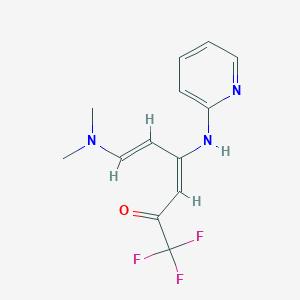methanone oxime CAS No. 338401-36-8](/img/structure/B3035670.png)
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime
Descripción general
Descripción
“2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a chemical compound with the molecular formula C17H15ClN2O3 . It is widely used in organic synthesis and is characterized as an oxime derivative . It plays a significant role in the development of pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a chlorophenyl group and a nitrophenyl group through a methanone bridge . The oxime functional group is attached to the methanone .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 482.8±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 67 Å2 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
One of the primary applications of this compound is in the field of organic synthesis. It is synthesized through a process involving acylation, cyclization, and a "one-pot" reaction sequence, starting from 4-chlorobutyryl chloride, chlorobenzene, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide. The synthesized compound serves as an intermediate in the production of flucycloxuron, an insecticide. This process has been optimized to improve the yield and simplify the synthesis steps, making it more efficient and practical for industrial applications (Gao Xue-yan, 2011).
Reactivity and Interaction Studies
The compound's reactivity has been studied in various contexts. For example, its interaction with isocyanates has been explored, yielding addition products that are significant in further chemical synthesis. These studies help understand the compound's behavior under different conditions and its potential applications in creating more complex molecules (H. Yoshida et al., 1988).
Potential Biological Applications
While the direct biological applications of this compound are not extensively documented, related research indicates that similar structures have been explored for their antibacterial and anti-inflammatory properties. This suggests that derivatives of "2-(4-Chlorophenyl)cyclopropylmethanone oxime" might hold potential in medicinal chemistry, subject to further research and exploration (A. Chaudhary et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-5-1-10(2-6-12)14-9-15(14)16(18-20)11-3-7-13(8-4-11)19(21)22/h1-8,14-15,20H,9H2/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJJSJDZRHUJF-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035588.png)
![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

![2-(3,4-dimethoxyphenyl)-3-oxobutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3035591.png)
![2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3035592.png)
![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)
![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)
![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)